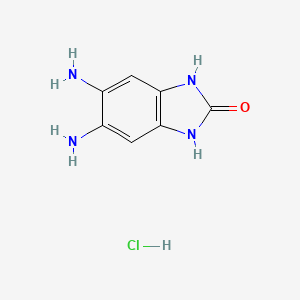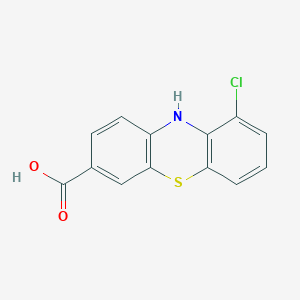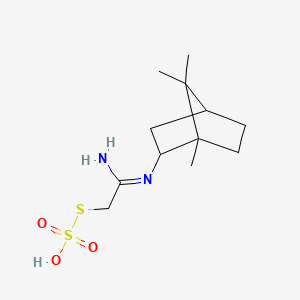
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is a heterocyclic compound with the molecular formula C7H8N4O. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound is characterized by the presence of two amino groups and a benzimidazole ring, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride typically involves the reaction of o-phenylenediamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and interference with cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Diamino-2-hydroxybenzimidazole
- 5-Amino-6-methoxy-1,3-dihydrobenzimidazol-2-one
- 5,6-Dichloro-1H-benzimidazole hydrochloride
Uniqueness
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
94665-87-9 |
|---|---|
Molekularformel |
C7H9ClN4O |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
5,6-diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;/h1-2H,8-9H2,(H2,10,11,12);1H |
InChI-Schlüssel |
CHSRYBXCTUWAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)




![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
